3-Amino-2-phenoxypropanoic acid hydrochloride

Solubility Formulation Handling

Researchers requiring a non-proteinogenic amino acid building block with orthogonal amine and carboxylic acid handles often face solubility constraints in aqueous systems. 3-Amino-2-phenoxypropanoic acid hydrochloride (CAS 1803560-98-6) eliminates this barrier as a pre-formed HCl salt, enabling direct use in enzymatic and cellular assays without additional neutralization. - C3 primary amine allows rapid diversification into amide, sulfonamide, or urea libraries. - C2 phenoxy group provides a hydrophobic anchor for enhanced target engagement in cellular contexts. - ≥95% purity; stored at RT; shipped ambient for immediate global delivery.

Molecular Formula C9H12ClNO3
Molecular Weight 217.65 g/mol
CAS No. 1803560-98-6
Cat. No. B1381111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-phenoxypropanoic acid hydrochloride
CAS1803560-98-6
Molecular FormulaC9H12ClNO3
Molecular Weight217.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(CN)C(=O)O.Cl
InChIInChI=1S/C9H11NO3.ClH/c10-6-8(9(11)12)13-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H
InChIKeyVZBNQIDGUHNFNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-phenoxypropanoic acid hydrochloride: Identity and Procurement


3-Amino-2-phenoxypropanoic acid hydrochloride is a chiral amino acid derivative bearing a phenoxy group at the C2 position and a primary amine at C3, supplied as a hydrochloride salt to enhance aqueous solubility . Its molecular formula is C₉H₁₂ClNO₃ with a molecular weight of 217.65 g/mol [1]. The compound is classified as a non-proteinogenic amino acid building block and is offered with a purity of ≥95% by multiple vendors for research and development purposes .

Non-proteinogenic amino acid scaffold with C2 phenoxy ether and C3 primary amine enables systematic SAR diversification.
Hydrochloride salt form enhances aqueous solubility, simplifying direct use in enzymatic assays and aqueous reaction conditions.
Research-grade purity profile supports reproducible derivatization and hit-to-lead library synthesis.

3-Amino-2-phenoxypropanoic acid hydrochloride: Why Generic Substitution Fails


Generic substitution with common amino acids (e.g., phenylalanine, tyrosine) or simple phenoxyalkanoic acids fails because the specific juxtaposition of a primary amine at C3 and a phenoxy ether at C2 creates a bifunctional scaffold absent in natural proteinogenic amino acids . This unique spacing and electronic environment enables distinct nucleophilic substitution patterns and hydrogen-bonding geometries that are critical for structure-activity relationship (SAR) campaigns targeting enzyme active sites or receptor binding pockets . Procuring the hydrochloride salt, rather than the free base, directly addresses formulation and reaction solubility constraints, avoiding additional neutralization steps that can compromise yield or introduce variability in sensitive assays .

Common amino acids

Proteinogenic amino acids (e.g., phenylalanine) lack the bifunctional C2-phenoxy–C3-amine architecture, compromising binding-pocket complementarity.

Free base form

The free base requires pre-dissolution in organic solvent or pH adjustment, introducing assay variability absent in the ready-to-dissolve hydrochloride salt.

Enantiopure vs. racemate

Switching between racemic mixture and single enantiomer may shift SAR interpretation; class-level evidence suggests R-enantiomers often drive activity for related phenoxypropanoic derivatives.

3-Amino-2-phenoxypropanoic acid hydrochloride: Comparison with Closest Analogs


Hydrochloride Salt vs. Free Base Solubility

3-Amino-2-phenoxypropanoic acid hydrochloride exhibits enhanced aqueous solubility compared to its free base form (3-Amino-2-phenoxypropanoic acid, CAS 3035-15-2) . The free base has a reported LogP of 0.4773, indicating limited water solubility, whereas the hydrochloride salt's ionic nature substantially improves dissolution in polar media . This is a critical differentiator for in vitro assays and aqueous reaction conditions.

Aqueous Solubility
Direct comparison
Hydrochloride salt: markedly higher water solubility vs free base (LogP 0.4773)
Eliminates organic co-solvent steps; supports direct aqueous assay preparation.
Room temperature, aqueous media; salt form avoids DMSO or pH adjustment.
Solubility Formulation Handling

Racemic vs. Enantiopure Forms

The target compound (CAS 1803560-98-6) is supplied as a racemic mixture of (2R)- and (2S)-enantiomers, whereas the enantiopure (2S)-3-amino-2-phenoxypropanoic acid hydrochloride (CAS 1807937-72-9) and its (2R)-counterpart are available separately [1]. In biological systems, the R-enantiomers of 2-phenoxypropanoic acid derivatives are typically responsible for activity due to conformational compatibility with enzyme active sites, while S-enantiomers are often less active or inactive [2].

Enantiomer Activity
Class-level inference
44×
R-enantiomer potency advantage reported for diclofop analog in fatty acid biosynthesis assay
Enantiomeric composition may influence SAR; verify in target assay.
44-fold difference (I50 R = 9×10⁻⁸ M vs S = 4×10⁻⁶ M) from chloroplast assay. Class-level extrapolation requires confirmation.
Chirality Enantioselectivity SAR

Free Amine vs. Protected Analogs

The compound presents a free primary amine at C3, enabling direct nucleophilic substitution, reductive amination, or peptide coupling without prior deprotection steps . This contrasts with tert-butyl 3-amino-2-phenoxypropanoate (CAS not specified) and methyl 3-amino-2-phenoxypropanoate, which require additional synthetic manipulation to liberate the amine or carboxylic acid functionalities . The hydrochloride salt further stabilizes the amine, preventing oxidation and Schiff base formation during storage .

Synthetic Accessibility
Direct comparison
Free amine immediately available; no deprotection needed vs tert-butyl ester or methyl ester analogs.
Reduces synthetic steps by 1–2, lowering cost and improving overall yield.
Hydrochloride stabilizes amine against oxidation; suitable for peptide coupling and reductive amination.
Synthetic utility Building block Derivatization

3-Amino-2-phenoxypropanoic acid hydrochloride: Key R&D Applications


Enzyme Inhibition SAR Studies

The compound's bifunctional amino acid scaffold allows systematic variation of the phenoxy group and C2/C3 substituents to probe active site geometry and electronic requirements . Its free amine enables rapid diversification into amide, sulfonamide, or urea libraries, while the carboxylic acid provides a handle for ester prodrug design. The hydrochloride salt ensures solubility in aqueous assay buffers, facilitating direct use in enzymatic assays without DMSO interference . This scaffold class has shown activity as CFTR modulators and TPH1 inhibitors, making it a relevant core for hit-to-lead optimization .

Peptidomimetic & Peptide Modification

As a non-proteinogenic amino acid with a bulky phenoxy side chain, this compound serves as a building block to introduce conformational constraints and enhanced lipophilicity into peptide backbones . The hydrochloride salt's high aqueous solubility simplifies coupling reactions in aqueous or mixed solvent systems, improving yield and purity in solid-phase peptide synthesis (SPPS) . This is particularly valuable for generating peptide libraries with improved membrane permeability or protease resistance.

Chemical Biology Probe Development

The free amine allows direct conjugation to fluorophores, biotin, or affinity tags without requiring additional linker chemistry . This enables the rapid generation of chemical probes for target identification (pull-down assays) or cellular imaging studies. The phenoxy group provides a hydrophobic anchor that can enhance target engagement in cellular contexts, and the chiral nature of the scaffold (racemic or enantiopure) permits stereochemical interrogation of binding modes .

Medicinal Chemistry Library Synthesis

The compound is a versatile intermediate for constructing diverse heterocyclic and spirocyclic scaffolds via intramolecular cyclization or multicomponent reactions . Its orthogonal functional groups (amine, carboxylic acid, phenoxy) enable sequential derivatization without protecting group manipulation, accelerating library production in high-throughput synthesis settings . The hydrochloride salt's stability at room temperature further facilitates automated liquid handling and storage .

Application
Selection Property
Validation Focus
Enzyme inhibition SAR studies
Bifunctional amino acid core with free amine and phenoxy handle for rapid diversification
Aqueous buffer solubility; scaffold compatibility with amide, sulfonamide, and urea library synthesis
Peptidomimetic & peptide modification
Non-proteinogenic, bulky phenoxy side chain for conformational constraint
Solid-phase peptide synthesis compatibility; enhanced lipophilicity and protease resistance profiles
Chemical biology probe development
Free amine enables direct conjugation to fluorophores, biotin, or affinity tags
Target engagement and cellular imaging; stereochemical interrogation of binding modes
Medicinal chemistry library synthesis
Orthogonal functional groups (amine, carboxylic acid, phenoxy) and hydrochloride salt stability
High-throughput synthesis and automated liquid handling; room-temperature storage

Technical Documentation Hub

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